(2-Amino-5-chlorophenyl)(3-chlorophenyl)methanone
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Overview
Description
2-Amino-3’,5-dichlorobenzophenone is an organic compound with the molecular formula C13H9Cl2NO. It is a derivative of benzophenone, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by amino and chlorine groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3’,5-dichlorobenzophenone can be synthesized from a precursor diazepine, such as lorazepam. The synthesis involves the following steps :
Starting Material: Lorazepam is used as the starting material.
Reaction with Hydroxylamine: Lorazepam is reacted with hydroxylamine to form an intermediate.
Reaction with Chloroacetyl Chloride: The intermediate is then reacted with chloroacetyl chloride to produce 6-chloro-2-chloromethyl-4-(2’-chlorophenyl)quinazolin-3-oxide.
Reaction with Methylamine: This product undergoes a reaction with methylamine, leading to ring expansion and rearrangement, forming 7-chloro-2-methylamino-5-(2’-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide.
Acetylation and Hydrolysis: The compound is acetylated with acetic anhydride and then hydrolyzed with hydrochloric acid to yield 7-chloro-5-(2’-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-on-4-oxide.
Final Acetylation and Hydrolysis: A second acetylation with acetic anhydride followed by hydrolysis with sodium hydroxide produces lorazepam, which can be further processed to obtain 2-amino-3’,5-dichlorobenzophenone.
Industrial Production Methods
Industrial production methods for 2-amino-3’,5-dichlorobenzophenone typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3’,5-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzophenone derivatives.
Substitution: Various substituted benzophenones, depending on the reagents used.
Scientific Research Applications
2-Amino-3’,5-dichlorobenzophenone has several scientific research applications:
Biology: The compound is studied for its electroanalytical behavior in various biological assays.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3’,5-dichlorobenzophenone involves its interaction with molecular targets and pathways. In the context of its use as an intermediate in benzodiazepine synthesis, the compound undergoes various chemical transformations that lead to the formation of active pharmaceutical ingredients. These transformations involve nucleophilic substitution, ring expansion, and rearrangement reactions, which ultimately result in the formation of benzodiazepine derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: A similar compound with a chlorine atom at the 5 position instead of the 3’ position.
2-Aminobenzophenone: A simpler derivative with only an amino group at the 2 position.
4-Chloro-2-benzoylaniline: Another derivative with a chlorine atom at the 4 position.
Uniqueness
2-Amino-3’,5-dichlorobenzophenone is unique due to the specific positions of the amino and chlorine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specific benzodiazepine derivatives and other applications where precise substitution patterns are required.
Properties
Molecular Formula |
C13H9Cl2NO |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
(2-amino-5-chlorophenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H9Cl2NO/c14-9-3-1-2-8(6-9)13(17)11-7-10(15)4-5-12(11)16/h1-7H,16H2 |
InChI Key |
IEGJLMOKNJZBTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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